molecular formula C20H17NO3 B1587602 Naphthol AS-D acetate CAS No. 528-66-5

Naphthol AS-D acetate

Cat. No.: B1587602
CAS No.: 528-66-5
M. Wt: 319.4 g/mol
InChI Key: PMRFWCJXRSRVPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Naphthol AS-D acetate, also known as 2-[N-(o-Methylphenyl)carbamoyl]-3-naphthyl acetate or 3-(o-tolylcarbamoyl)naphthalen-2-yl acetate, primarily targets the acetylcholine receptor . The acetylcholine receptor plays a crucial role in transmitting signals in the nervous system .

Mode of Action

This compound acts as an agonist of the acetylcholine receptor . By binding to the receptor, it triggers a signaling cascade, which results in the release of neurotransmitters like glutamate and GABA . This facilitates the transmission of acetylcholine’s effects on the nervous system .

Biochemical Pathways

The biochemical pathways affected by this compound involve the hydrolysis of ester linkages . This process liberates free naphthol compounds, which then couple with a diazonium compound to form highly colored deposits at sites of enzyme activity . This reaction is commonly used in the histochemical detection of nonspecific esterases .

Result of Action

The molecular and cellular effects of this compound’s action are primarily observed in the nervous system due to its interaction with the acetylcholine receptor . The compound’s action results in the release of neurotransmitters like glutamate and GABA, which play key roles in neural signaling .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH level can affect the activity of the esterases that the compound targets . Additionally, the presence of certain ions, such as magnesium ions, is important in retaining esterases in their natured state during enzyme extraction .

Biochemical Analysis

Biochemical Properties

2-[N-(o-Methylphenyl)carbamoyl]-3-naphthyl acetate acts as an agonist of the acetylcholine receptor, facilitating the transmission of acetylcholine’s effects on the nervous system . By binding to the receptor, it triggers a signaling cascade that results in the release of neurotransmitters such as glutamate and GABA . This interaction highlights the compound’s role in modulating neurotransmission and influencing nervous system function.

Cellular Effects

The effects of 2-[N-(o-Methylphenyl)carbamoyl]-3-naphthyl acetate on various cell types and cellular processes are significant. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, its interaction with the acetylcholine receptor can lead to changes in intracellular calcium levels, which in turn can impact various cellular activities such as muscle contraction, neurotransmitter release, and gene expression .

Molecular Mechanism

At the molecular level, 2-[N-(o-Methylphenyl)carbamoyl]-3-naphthyl acetate exerts its effects through binding interactions with biomolecules. By acting as an agonist of the acetylcholine receptor, it facilitates the transmission of acetylcholine’s effects, leading to the activation of downstream signaling pathways . This activation can result in enzyme inhibition or activation, changes in gene expression, and alterations in cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-[N-(o-Methylphenyl)carbamoyl]-3-naphthyl acetate can change over time. The compound’s stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function . Studies have shown that the compound can maintain its activity over extended periods, but its effects may diminish as it degrades .

Dosage Effects in Animal Models

The effects of 2-[N-(o-Methylphenyl)carbamoyl]-3-naphthyl acetate can vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on nervous system function, while higher doses could lead to toxic or adverse effects . Understanding the dosage-dependent effects is crucial for determining the compound’s therapeutic potential and safety profile .

Metabolic Pathways

2-[N-(o-Methylphenyl)carbamoyl]-3-naphthyl acetate is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall activity and effects on cellular function .

Transport and Distribution

The transport and distribution of 2-[N-(o-Methylphenyl)carbamoyl]-3-naphthyl acetate within cells and tissues are mediated by specific transporters and binding proteins . These interactions can affect the compound’s localization and accumulation, ultimately influencing its activity and function .

Subcellular Localization

The subcellular localization of 2-[N-(o-Methylphenyl)carbamoyl]-3-naphthyl acetate is an important factor in determining its activity and function . Targeting signals and post-translational modifications can direct the compound to specific compartments or organelles, where it can exert its effects on cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Naphthol AS-D acetate can be achieved through various synthetic routes. One common method involves the reaction of 3-naphthyl acetate with o-methylphenyl isocyanate under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of high-performance liquid chromatography (HPLC) is common for the purification and analysis of the final product .

Chemical Reactions Analysis

Types of Reactions

Naphthol AS-D acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Naphthol AS-D acetate has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Naphthol AS-D acetate is unique due to its specific interaction with the acetylcholine receptor, making it particularly valuable in neurological research and potential therapeutic applications .

Properties

IUPAC Name

[3-[(2-methylphenyl)carbamoyl]naphthalen-2-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO3/c1-13-7-3-6-10-18(13)21-20(23)17-11-15-8-4-5-9-16(15)12-19(17)24-14(2)22/h3-12H,1-2H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMRFWCJXRSRVPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3C=C2OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70200777
Record name 2-(N-(o-Methylphenyl)carbamoyl)-3-naphthyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70200777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

528-66-5
Record name 3-(Acetyloxy)-N-(2-methylphenyl)-2-naphthalenecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=528-66-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(N-(o-Methylphenyl)carbamoyl)-3-naphthyl acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000528665
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(N-(o-Methylphenyl)carbamoyl)-3-naphthyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70200777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[N-(o-methylphenyl)carbamoyl]-3-naphthyl acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.673
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Naphthol AS-D acetate
Reactant of Route 2
Reactant of Route 2
Naphthol AS-D acetate
Reactant of Route 3
Reactant of Route 3
Naphthol AS-D acetate
Reactant of Route 4
Reactant of Route 4
Naphthol AS-D acetate
Reactant of Route 5
Reactant of Route 5
Naphthol AS-D acetate
Reactant of Route 6
Reactant of Route 6
Naphthol AS-D acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.